4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide is a chemical compound known for its high binding affinity and selectivity for α7-nicotinic acetylcholine receptors (α7-nAChRs). This compound has been synthesized for use in positron emission tomography (PET) imaging, particularly for imaging α7-nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide involves multiple steps. The starting materials typically include dibenzothiophene derivatives and 1,4-diazabicyclo[3.2.2]nonane. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the fluorination step may involve the use of fluorinating agents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling reactive chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiophene moiety.
Reduction: Reduction reactions may target the nitrogen atoms in the diazabicyclo structure.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate
Properties
CAS No. |
1456878-22-0 |
---|---|
Molecular Formula |
C19H19FN2O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2 |
InChI Key |
JIGWWGDIEUWCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.